1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI)
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Overview
Description
1H-Pyrazolo[3,4-g]isoquinoline,3-ethyl-4,4a,5,6,7,8,8a,9-octahydro-6-methyl-,cis-(9CI): is a complex organic compound belonging to the class of pyrazoloisoquinolines This compound is characterized by its unique structure, which includes a pyrazole ring fused to an isoquinoline system
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Pyrazolo[3,4-g]isoquinoline derivatives typically involves multicomponent reactions. One common method includes the reaction of aromatic amines, aromatic aldehydes, and pyrazolones in ethylene glycol . Another approach involves the condensation of 3-aryl (heteryl)-2,4-diacetyl-5-hydroxy-5-methylcyclohexanones with 3-amino-1-phenyl-1H-pyrazol-5(4H)-one .
Industrial Production Methods: Industrial production of this compound may involve large-scale multicomponent reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1H-Pyrazolo[3,4-g]isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: These compounds can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophilic or electrophilic reagents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are used as building blocks in organic synthesis, enabling the creation of more complex molecules .
Biology: These compounds have shown potential as inhibitors of various enzymes and receptors, making them valuable in biochemical research .
Medicine: Research has indicated that certain derivatives may act as selective glucocorticoid receptor antagonists, offering potential therapeutic applications .
Industry: In the industrial sector, these compounds can be used in the development of new materials with specific properties, such as fluorescence .
Mechanism of Action
The mechanism of action of 1H-Pyrazolo[3,4-g]isoquinoline derivatives involves their interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives have been found to bind to leucine-rich repeat kinase 2 (LRRK2), inhibiting its activity and affecting related signaling pathways . This interaction can lead to various biological effects, depending on the specific target and pathway involved.
Comparison with Similar Compounds
1H-Pyrazolo[3,4-b]quinolines: These compounds share a similar core structure but differ in the position of the pyrazole ring fusion.
Quinolinyl-pyrazoles: These compounds also contain a pyrazole ring fused to a quinoline system but may have different substituents and properties.
Uniqueness: 1H-Pyrazolo[3,4-g]isoquinoline derivatives are unique due to their specific structural arrangement and the presence of various substituents
Properties
Molecular Formula |
C13H21N3 |
---|---|
Molecular Weight |
219.33 g/mol |
IUPAC Name |
(4aR,8aS)-3-ethyl-6-methyl-1,4,4a,5,7,8,8a,9-octahydropyrazolo[3,4-g]isoquinoline |
InChI |
InChI=1S/C13H21N3/c1-3-12-11-6-10-8-16(2)5-4-9(10)7-13(11)15-14-12/h9-10H,3-8H2,1-2H3,(H,14,15)/t9-,10-/m0/s1 |
InChI Key |
BCYLMLRPTGSNNE-UWVGGRQHSA-N |
Isomeric SMILES |
CCC1=NNC2=C1C[C@H]3CN(CC[C@H]3C2)C |
Canonical SMILES |
CCC1=NNC2=C1CC3CN(CCC3C2)C |
Origin of Product |
United States |
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